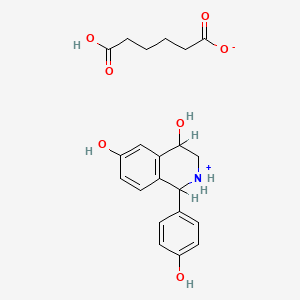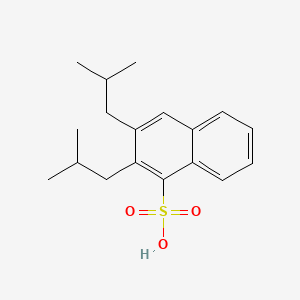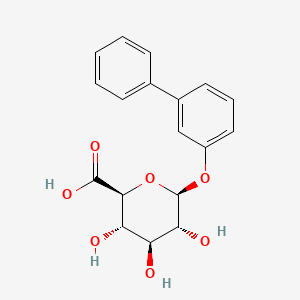![molecular formula C14H15F3N6O2S2 B13791703 N-[1-Ethyl-6-(1,3,4-thiadiazole-2-ylazo)-1,2,3,4-tetrahydroquinoline-7-yl]trifluoromethanesulfonamide CAS No. 848080-32-0](/img/structure/B13791703.png)
N-[1-Ethyl-6-(1,3,4-thiadiazole-2-ylazo)-1,2,3,4-tetrahydroquinoline-7-yl]trifluoromethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-Ethyl-6-(1,3,4-thiadiazole-2-ylazo)-1,2,3,4-tetrahydroquinoline-7-yl]trifluoromethanesulfonamide is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, an azo linkage, and a trifluoromethanesulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-Ethyl-6-(1,3,4-thiadiazole-2-ylazo)-1,2,3,4-tetrahydroquinoline-7-yl]trifluoromethanesulfonamide typically involves multiple steps. One common approach starts with the preparation of the 1,3,4-thiadiazole ring, which can be synthesized by reacting hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives . The azo linkage is then introduced by coupling the thiadiazole derivative with an appropriate diazonium salt. Finally, the trifluoromethanesulfonamide group is added through a sulfonation reaction using trifluoromethanesulfonic anhydride .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of automated reactors, precise temperature control, and continuous flow techniques to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
N-[1-Ethyl-6-(1,3,4-thiadiazole-2-ylazo)-1,2,3,4-tetrahydroquinoline-7-yl]trifluoromethanesulfonamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[1-Ethyl-6-(1,3,4-thiadiazole-2-ylazo)-1,2,3,4-tetrahydroquinoline-7-yl]trifluoromethanesulfonamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-[1-Ethyl-6-(1,3,4-thiadiazole-2-ylazo)-1,2,3,4-tetrahydroquinoline-7-yl]trifluoromethanesulfonamide involves its interaction with specific molecular targets. The thiadiazole ring and azo linkage can interact with enzymes or receptors, leading to inhibition or activation of biological pathways . The trifluoromethanesulfonamide group can enhance the compound’s binding affinity and stability .
Comparación Con Compuestos Similares
Similar Compounds
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.
Azo compounds: Compounds with azo linkages that are used in dyes and pigments.
Trifluoromethanesulfonamide derivatives: Compounds with the trifluoromethanesulfonamide group that are used in medicinal chemistry.
Uniqueness
N-[1-Ethyl-6-(1,3,4-thiadiazole-2-ylazo)-1,2,3,4-tetrahydroquinoline-7-yl]trifluoromethanesulfonamide is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
848080-32-0 |
|---|---|
Fórmula molecular |
C14H15F3N6O2S2 |
Peso molecular |
420.4 g/mol |
Nombre IUPAC |
N-[1-ethyl-6-(1,3,4-thiadiazol-2-yldiazenyl)-3,4-dihydro-2H-quinolin-7-yl]-1,1,1-trifluoromethanesulfonamide |
InChI |
InChI=1S/C14H15F3N6O2S2/c1-2-23-5-3-4-9-6-10(19-21-13-20-18-8-26-13)11(7-12(9)23)22-27(24,25)14(15,16)17/h6-8,22H,2-5H2,1H3 |
Clave InChI |
XCXNBEZXFBGCIN-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCCC2=CC(=C(C=C21)NS(=O)(=O)C(F)(F)F)N=NC3=NN=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



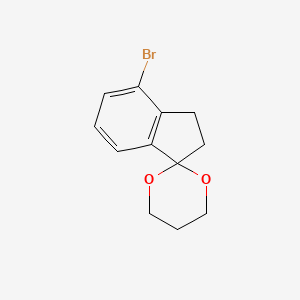




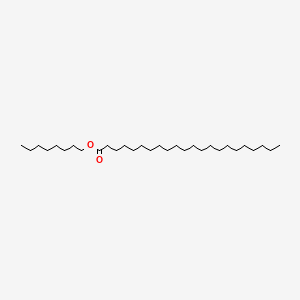
![Ethyl 1,4-diazabicyclo[3.2.1]octane-4-carboxylate](/img/structure/B13791691.png)
